REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[C:7]([c:8]1[cH:9][c:10]([O:11][CH3:12])[c:13]([OH:14])[cH:15][cH:16]1)(=[O:17])[O:18][CH2:19][CH3:20].[CH3:21][S:22]([O:23][CH2:26][C:27]([F:28])([F:29])[F:30])(=[O:24])=[O:25].[CH3:31][CH2:32][O:33][CH2:34][CH3:35].[CH3:36][N:37]([CH3:38])[CH:39]=[O:40].[K+:5].[K+:6]>>[C:7]([c:8]1[cH:9][c:10]([O:11][CH3:12])[c:13]([O:14][CH2:26][C:27]([F:28])([F:29])[F:30])[cH:15][cH:16]1)(=[O:17])[O:18][CH2:19][CH3:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ccc(O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)OCC(F)(F)F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1ccc(OCC(F)(F)F)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |